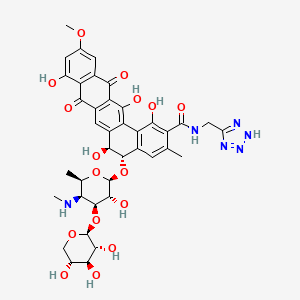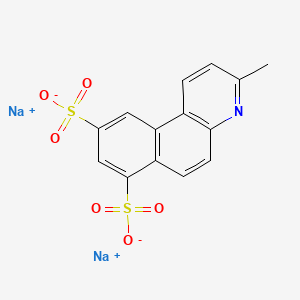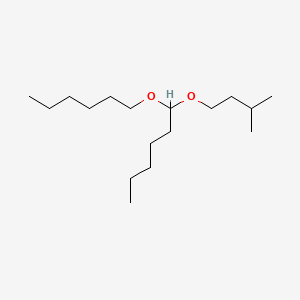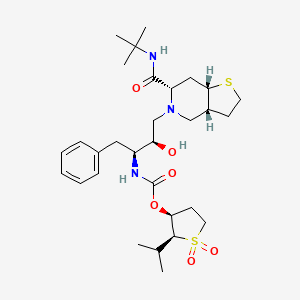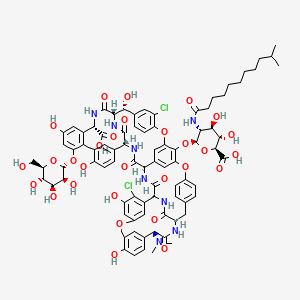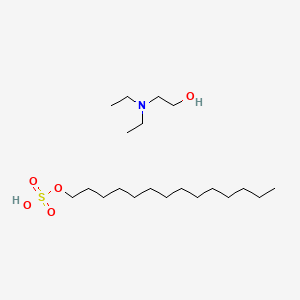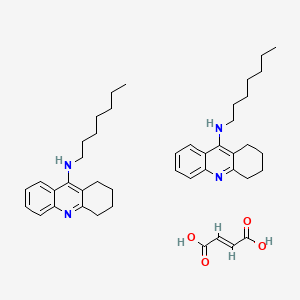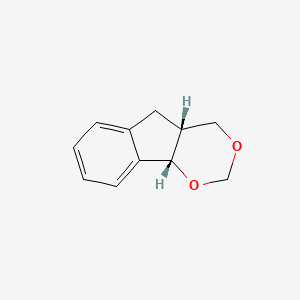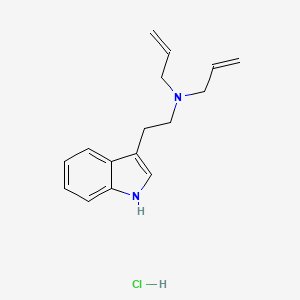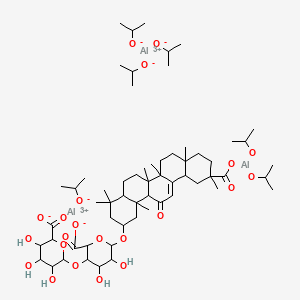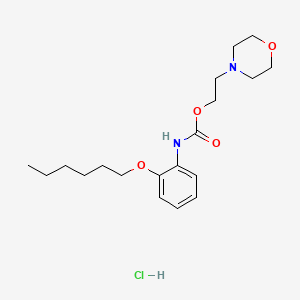
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound with the molecular formula C19H30N2O4·HCl . This compound is known for its unique structure, which includes a carbamic acid ester linked to a morpholine ring and a hexyloxyphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the reaction of 2-(hexyloxy)phenyl isocyanate with 2-(4-morpholinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride include:
- Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
- Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific hexyloxyphenyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications .
Propiedades
Número CAS |
112922-98-2 |
|---|---|
Fórmula molecular |
C19H31ClN2O4 |
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl N-(2-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C19H30N2O4.ClH/c1-2-3-4-7-13-24-18-9-6-5-8-17(18)20-19(22)25-16-12-21-10-14-23-15-11-21;/h5-6,8-9H,2-4,7,10-16H2,1H3,(H,20,22);1H |
Clave InChI |
LOIUFDPZODENJS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



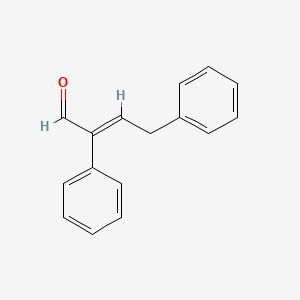

![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)
